Urdamycin B

Vue d'ensemble

Description

Urdamycin B is an antibiotic derived from the metabolic products of the bacterium Streptomyces fradiae. This compound is part of the angucycline family of antibiotics and exhibits significant biological activities, including antifungal, antibacterial, and anti-proliferative effects against certain cancer cells .

Applications De Recherche Scientifique

Urdamycin B has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Urdamycin B is an antibiotic derived from the metabolic products of Streptomyces fradiae . It effectively inhibits fungi and bacteria, and exhibits anti-proliferative activity against mouse leukemia cells L1210 . Its potential uses include research on cancer, bacterial, and fungal infections .

Mode of Action

It is known that the liberation of urdamycinone b, a component of this compound, requires an alcohol-free medium to prevent its rearrangement to the naphthacenequinone . This suggests that this compound interacts with its targets in a specific manner that may involve structural rearrangements.

Biochemical Pathways

This compound is part of the angucycline group of antibiotics, which are produced by type II polyketide synthases (PKSs) . These PKSs produce highly diverse polyketide chains by sequential condensation of the starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The biosynthetic process of this compound involves the transfer of a rhodinose moiety and an olivose moiety to urdamycinone B sequentially .

Pharmacokinetics

It is known that the dosage of similar antibiotics, such as polymyxin b, should be adjusted according to renal function . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound may also be influenced by renal function.

Result of Action

This compound exhibits anti-proliferative activity against mouse leukemia cells L1210 . This suggests that it may have potential uses in cancer research.

Action Environment

The production of this compound is influenced by the environment of the producing organism, Streptomyces fradiae . The isolation of a mutant of S. fradiae that produces this compound in larger amounts was achieved via strain selection . This suggests that environmental factors can influence the production and, potentially, the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Urdamycin B interacts with various biomolecules in biochemical reactions. It has been found to inhibit the proliferation of mouse leukemia cells L1210 . This suggests that this compound may interact with enzymes and proteins involved in cell proliferation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of fungi and bacteria, indicating its influence on their cellular functions

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation

Metabolic Pathways

This compound is involved in certain metabolic pathways as it is a metabolic product of Streptomyces fradiae

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of Urdamycin B involves the use of type II polyketide synthases (PKSs). These enzymes facilitate the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The glycosylation steps involve the transfer of sugar moieties to the aglycone core by specific glycosyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Urdamycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of sugar moieties to the aglycone core, facilitated by glycosyltransferases .

Common Reagents and Conditions:

Glycosylation: Utilizes nucleotide sugars such as dNDP-olivose and specific glycosyltransferases.

Oxidation and Reduction: These reactions are typically mediated by oxidoreductases during the biosynthesis process.

Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, such as urdamycinone B and aquayamycin .

Comparaison Avec Des Composés Similaires

- Urdamycin A

- Urdamycin C

- Urdamycin D

- Urdamycin E

- Urdamycin F

- Urdamycin N1-N9

Uniqueness: Urdamycin B is unique due to its specific glycosylation pattern and the presence of distinct sugar moieties, which contribute to its enhanced biological activities . Compared to other urdamycins, this compound exhibits a broader spectrum of antibacterial and antifungal properties .

Activité Biologique

Urdamycin B is an angucycline antibiotic derived from the bacterium Streptomyces fradiae, known for its significant biological activities, particularly against various bacterial strains and cancer cell lines. This article explores the compound's biological activity, including its antibacterial and anticancer properties, mechanisms of action, structure-activity relationships, and recent research findings.

1. Overview of this compound

This compound (CAS Number: 104542-46-3) is part of a larger class of compounds known as angucycline glycosides. These compounds are characterized by their complex glycosidic structures and exhibit a range of biological activities. This compound has been shown to possess both antibacterial and anticancer properties, making it a subject of interest for pharmaceutical research.

2. Antibacterial Activity

This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Recent studies have evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 8.0 µg/mL |

| Staphylococcus aureus | 16.0 µg/mL |

| Enterococcus faecalis | 32.0 µg/mL |

These results indicate that this compound is particularly effective against Bacillus subtilis, showing potential for development as an antibacterial agent in clinical settings .

3. Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly its cytotoxic effects on various cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.022 ± 0.006 |

| NCI-H23 (Lung) | 0.103 ± 0.002 |

| HCT-15 (Colon) | 0.062 ± 0.012 |

| NUGC-3 (Stomach) | 2.750 ± 0.344 |

| ACHN (Renal) | 0.148 ± 0.005 |

| MDA-MB-231 (Breast) | Not specified |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. This compound displayed significant cytotoxicity across all tested cell lines, outperforming standard chemotherapeutic agents such as Adriamycin in some cases .

The mechanism through which this compound exerts its biological effects involves interference with DNA synthesis and function, similar to other anthracycline antibiotics. It is believed to intercalate into DNA strands, disrupting replication and transcription processes, which ultimately leads to apoptosis in cancer cells .

5. Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to its glycosidic structure can significantly influence its biological activity:

- Glycosylation Patterns : Variations in the glycosylation patterns affect both antibacterial and anticancer activities.

- Lipophilicity : Increased lipophilicity through acylation has been shown to enhance the compound's activity against certain cancer cell lines .

Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity further, exploring how different substituents impact efficacy and selectivity against target cells .

6. Case Studies and Research Findings

Several case studies highlight the potential of this compound in therapeutic applications:

- A study demonstrated that derivatives of this compound showed enhanced activity against murine leukemia stem cells when modified through O-acylation.

- Another investigation found that specific structural modifications led to increased selectivity for cancer cells over normal cells, suggesting a promising avenue for targeted cancer therapies .

Propriétés

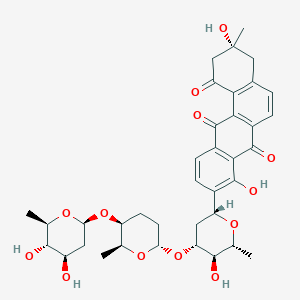

IUPAC Name |

(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYIFZVNJLDNAV-VSYBRGMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146541 | |

| Record name | Urdamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104542-46-3 | |

| Record name | (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104542-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urdamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urdamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.